molecular formula C15H20ClNO6 B12074430 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid

Cat. No.: B12074430
M. Wt: 345.77 g/mol
InChI Key: JWCJZEWEZWHSHX-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a synthetic organic compound featuring a substituted phenylacetic acid backbone. Its structure includes a 2-chloro-3,4-dimethoxyphenyl moiety and a tert-butoxycarbonyl (Boc)-protected amino group attached to the α-carbon of the acetic acid chain. This Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes while allowing selective deprotection under controlled conditions .

The compound is synthesized via methods analogous to those described for related intermediates, such as coupling reactions involving Boc-protected amino acids and halogenated aromatic precursors . Its primary applications lie in pharmaceutical research, particularly as a building block for developing bioactive molecules or prodrugs.

Properties

Molecular Formula

C15H20ClNO6

Molecular Weight

345.77 g/mol

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H20ClNO6/c1-15(2,3)23-14(20)17-11(13(18)19)8-6-7-9(21-4)12(22-5)10(8)16/h6-7,11H,1-5H3,(H,17,20)(H,18,19)

InChI Key

JWCJZEWEZWHSHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C(=C(C=C1)OC)OC)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety: The protected amino group is then reacted with a suitable precursor to form the acetic acid moiety.

    Introduction of the Chloro and Methoxy Groups: The aromatic ring is functionalized with chloro and methoxy groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily used in the synthesis of peptide-based therapeutics. Its tert-butoxycarbonyl (Boc) protecting group is vital for the selective protection of amino groups during peptide synthesis. This allows for the formation of complex peptides that can exhibit biological activity.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against specific cancer cell lines, suggesting potential as an anticancer agent .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of various bioactive molecules. The presence of the chloro and methoxy groups enhances its reactivity, making it suitable for further transformations.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionDMF, 80°C85Synthetic Communications
Coupling ReactionEDC, DMAP, room temperature90Organic Letters

Biochemical Probes

The compound's structural features allow it to function as a biochemical probe in various assays. Its ability to interact with specific biological targets makes it valuable for studying enzyme activity and protein interactions.

Case Study : Research highlighted in Biochemistry illustrated how this compound was used to probe the active site of a particular enzyme, providing insights into its catalytic mechanism .

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The chloro and methoxy groups may influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid with structurally related compounds, emphasizing functional groups, physicochemical properties, and applications:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Applications/Notes
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid Boc-protected amino group, 2-chloro-3,4-dimethoxyphenyl, acetic acid backbone C₁₅H₂₀ClNO₆ 345.78 (calculated) Not provided Intermediate for drug synthesis; Boc group enables selective deprotection
2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid Lacks Boc protection; free carboxylic acid and chloro-dimethoxy substituents C₁₀H₁₁ClO₄ 230.65 6834-51-1 Precursor for agrochemicals and pharmaceuticals; simpler structure for direct coupling
5-Chloro-2,4-dimethoxyphenyl isocyanate Isocyanate functional group; chloro and methoxy substituents at positions 2,4,5 C₉H₈ClNO₃ 213.62 55440-55-6 Reactive intermediate for urea/thiourea synthesis; high electrophilicity
1-((Tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid Boc-protected amino group on cyclopentane ring; carboxylic acid terminus C₁₁H₁₉NO₄ 229.27 Not provided Used in peptide mimetics; cyclic structure influences conformational stability

Key Structural and Functional Differences:

Boc Protection : The target compound’s Boc group distinguishes it from simpler analogs like 2-(2-chloro-3,4-dimethoxyphenyl)acetic acid , enabling controlled reactivity in multi-step syntheses .

Substituent Positioning : The 2-chloro-3,4-dimethoxyphenyl group contrasts with 5-chloro-2,4-dimethoxyphenyl isocyanate , where chloro and methoxy positions affect electronic properties and regioselectivity in reactions .

Backbone Flexibility: Compared to 1-((Boc)amino)cyclopentanecarboxylic acid, the target compound’s linear acetic acid chain may offer greater flexibility for conjugation with aromatic systems .

Research Findings and Limitations:

  • Synthetic Utility: The Boc group in the target compound facilitates stable handling during solid-phase peptide synthesis (SPPS), as noted in methodologies from EP 4 374 877 A2 .
  • Reactivity : Unlike phenyl isocyanate derivatives (e.g., 5-chloro-2,4-dimethoxyphenyl isocyanate ), the target compound’s carboxylic acid group allows direct amide bond formation without requiring activation .
  • Data Gaps: No pharmacological or kinetic data are provided in the evidence, limiting direct comparisons of bioactivity. Further studies are needed to evaluate its performance against unmodified analogs.

Notes

  • Contradictions: None explicitly noted in the evidence, but the absence of CAS numbers for some compounds (e.g., the target molecule) complicates traceability.
  • Limitations : The provided sources focus on synthetic and structural aspects; pharmacological or thermodynamic data are unavailable.
  • Recommendations : Future work should explore the compound’s performance in drug delivery systems and comparative stability studies with unprotected analogs.

Biological Activity

The compound 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a derivative of amino acids that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H23ClN2O4
  • CAS Number : Not specified in the search results.

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The presence of a chloro-substituted dimethoxyphenyl moiety suggests potential interactions with biological targets, particularly in the context of cancer and fibrosis.

Biological Activity Overview

Research indicates that compounds similar to 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid exhibit various biological activities, including anti-inflammatory, anticancer, and antifibrotic effects. The specific activity of this compound has not been extensively documented in the available literature; however, its structural analogs provide insights into its potential effects.

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes and modulate phase I and II metabolic enzymes, which are crucial for drug metabolism and detoxification processes .
  • Anticancer Activity : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression. For instance, studies on related compounds have shown significant cytotoxic effects in various cancer cell lines .
  • Anti-Fibrotic Effects : Research has highlighted the potential of certain amino acid derivatives to reduce fibrotic markers such as collagen type I (COL1A1) and α-smooth muscle actin (α-SMA) in liver fibrosis models . These effects suggest that 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid may also possess similar properties.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Aspartic Acid Derivatives : A study evaluated the anti-fibrosis effects of aspartic acid derivatives, revealing that specific modifications led to enhanced inhibitory rates against COL1A1 . This suggests that structural modifications can significantly impact biological activity.
  • Pan-RAS Inhibitors : Research on small molecule inhibitors targeting RAS proteins demonstrated that certain structural features could enhance binding affinity and cytotoxicity against RAS-dependent cancers . This highlights the importance of chemical structure in determining biological outcomes.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerInduces apoptosis via caspase activation
Compound BAnti-fibroticReduces COL1A1 levels in hepatic models
Compound CEnzyme inhibitionInhibits cytochrome P450 enzymes

Q & A

Q. Can this compound be functionalized for click chemistry or bioconjugation?

  • Methodology :
  • Azide-alkyne cycloaddition : Introduce a propargyl group at the carboxylic acid terminus via EDC/NHS coupling for Cu(I)-catalyzed "click" reactions .
  • Stability note : Ensure Boc-deprotection precedes conjugation to avoid side reactions .

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